molecular formula C9H7BrO2 B2518731 5-Bromo-6-vinyl-1,3-benzodioxole CAS No. 79809-06-6

5-Bromo-6-vinyl-1,3-benzodioxole

Cat. No.: B2518731
CAS No.: 79809-06-6
M. Wt: 227.057
InChI Key: PUWYYZXSNGWAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-vinyl-1,3-benzodioxole is a substituted 1,3-benzodioxole derivative featuring bromine and vinyl groups at positions 5 and 6, respectively. The 1,3-benzodioxole core is a bicyclic aromatic system with oxygen atoms at positions 1 and 3, making it a scaffold for diverse functionalization.

Properties

IUPAC Name

5-bromo-6-ethenyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h2-4H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYYZXSNGWAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of butyl lithium (BuLi) and triisopropyl borate in tetrahydrofuran (THF) at low temperatures to achieve the desired bromination . The vinyl group can then be introduced through a subsequent reaction, such as a Heck coupling reaction, using appropriate vinyl precursors and palladium catalysts.

Industrial Production Methods

Industrial production of 5-Bromo-6-vinyl-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-vinyl-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Scientific Research Applications

5-Bromo-6-vinyl-1,3-benzodioxole has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of polymers and advanced materials with specific electronic or optical properties.

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism of action of 5-Bromo-6-vinyl-1,3-benzodioxole involves its interaction with various molecular targets and pathways. The vinyl group can undergo electrophilic addition reactions, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key 1,3-benzodioxole derivatives and their properties:

Compound Name Substituents Molecular Weight CAS Number Key Applications/Properties References
5-Bromo-6-vinyl-1,3-benzodioxole Br (5), Vinyl (6) ~226.9 (inferred) Not found Hypothetical monomer/polymer precursor
Piperonyl butoxide 5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl 338.4 51-03-6 Pesticide synergist (enhances pyrethroid efficacy)
5-Bromo-6-nitro-1,3-benzodioxole Br (5), NO₂ (6) 246.01 7748-58-5 Intermediate for nitroaromatic chemistry
5-Methyl-1,3-benzodioxole CH₃ (5) 136.15 7145-99-5 Precursor for further functionalization
5-t-Butyl-1,3-benzodioxole t-Bu (5) Not provided Not provided Studied for CYP450 enzyme modulation
5-Allyl-1,3-benzodioxole Allyl (5) 162.19 94-59-7 Highly reactive monomer

Reactivity and Electronic Properties

  • Frontier Molecular Orbitals (FMOs): In α,β-unsaturated-1,3-benzodioxole derivatives, the HOMO is localized on the benzodioxole ring, while the LUMO resides on electron-withdrawing groups (e.g., carbonyl or nitro groups), enabling intramolecular charge transfer (ICT). This ICT enhances nonlinear optical (NLO) properties, as seen in related compounds .
  • Vinyl Group Reactivity: The vinyl substituent in 5-Bromo-6-vinyl-1,3-benzodioxole could enable polymerization or cross-linking, similar to 5-vinyl-1,3-benzodioxole, which is used in monomer synthesis .
  • Brominated analogs like 5-Bromo-1,3-benzodioxole (CAS 2635-13-4) serve as intermediates for Grignard reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.